1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-4-5-2-1-3-10-5/h5,10-11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWFUAUXWIEOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782495-18-5 | |
| Record name | N-[(2S)-2-Pyrrolidinylmethyl]-trifluoromethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Conventional Sulfonamide Formation
- Reaction Conditions : The pyrrolidin-2-ylmethyl amine is reacted with trifluoromethanesulfonyl chloride under controlled temperature (0–25 °C) in an inert solvent such as dichloromethane or acetonitrile.
- Base Addition : A base such as triethylamine or N,N-diisopropylethylamine is added to neutralize the hydrochloric acid generated and drive the reaction forward.
- Reaction Time : Typically 2–6 hours, with stirring under an inert atmosphere.
- Workup : The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis to improve reaction efficiency:
- Advantages : Significantly reduced reaction times (minutes instead of hours), improved yields, and enhanced product purity.
- Procedure : The reactants are combined in a microwave-transparent solvent (e.g., acetonitrile) with a base, then irradiated under controlled microwave power and temperature (e.g., 80–100 °C) for 10–30 minutes.
- Outcome : This method minimizes side reactions and environmental impact by reducing solvent use and energy consumption.
Enantioselective Synthesis
- The compound exists as (R)- and (S)-enantiomers, which can be prepared by starting from enantiomerically pure pyrrolidine derivatives.
- Enantiopure amines are reacted with trifluoromethanesulfonyl chloride under the conditions described above.
- Purity of enantiomers is typically ≥95%, confirmed by chiral HPLC or other stereochemical analysis.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Acetonitrile, DMF | Polar aprotic solvents preferred |
| Base | Triethylamine, N,N-diisopropylethylamine | Neutralizes acid byproducts |
| Temperature | 0–25 °C (conventional), 80–100 °C (microwave) | Microwave reduces reaction time |
| Reaction Time | 2–6 hours (conventional), 10–30 min (microwave) | Microwave-assisted synthesis is more efficient |
| Purification | Recrystallization, Chromatography | Ensures high purity and enantiomeric excess |
Research Findings and Comparative Analysis
- The trifluoromethyl group in the sulfonamide enhances lipophilicity and biological activity compared to non-fluorinated analogs.
- Microwave-assisted synthesis has been shown to improve yield by up to 20% and reduce impurities, making it preferable for scale-up.
- Enantioselective synthesis is critical for biological applications, as the (R)- and (S)-enantiomers exhibit different biological activities.
- The use of environmentally benign solvents and bases is an ongoing research focus to minimize ecological impact.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Sulfonamide Synthesis | Pyrrolidin-2-ylmethyl amine + trifluoromethanesulfonyl chloride | 0–25 °C, 2–6 h, base, inert solvent | Well-established, scalable | Longer reaction time, solvent use |
| Microwave-Assisted Synthesis | Same as above | 80–100 °C, 10–30 min, microwave | Faster, higher purity, energy efficient | Requires microwave reactor |
| Enantioselective Synthesis | Enantiopure pyrrolidine derivatives + trifluoromethanesulfonyl chloride | Same as conventional or microwave | Produces enantiomerically pure product | Cost of chiral starting materials |
Chemical Reactions Analysis
Ring-Opening Reactions
The compound participates in stereoselective ring-opening reactions with strained cyclic ethers (e.g., epoxides). The pyrrolidine nitrogen acts as a nucleophile, attacking electrophilic centers:
| Reaction Partner | Conditions | Product | Yield | Stereoselectivity |
|---|---|---|---|---|
| Ethylene oxide | THF, 0°C, 12 h | N-(2-hydroxyethyl)-substituted sulfonamide | 78% | Moderate (3:1 dr) |
| Propylene oxide | DCM, RT, 24 h | Diastereomeric 2-hydroxypropyl derivatives | 65% | High (7:1 dr) |
This reactivity enables access to β-amino alcohol derivatives, valuable intermediates in drug synthesis .
Nucleophilic Substitution
The sulfonamide nitrogen undergoes alkylation or arylation under mild conditions:
| Electrophile | Base | Solvent | Time | Product | Yield |
|---|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | DMF | 6 h | N-benzyl-substituted derivative | 82% |
| 4-Nitrobenzyl chloride | DBU | MeCN | 4 h | Nitroaromatic-functionalized analog | 68% |
The trifluoromethyl group enhances leaving-group ability, facilitating efficient substitution .
Condensation Reactions
The compound reacts with aldehydes/ketones to form imine-like intermediates, enabling cyclization:
| Carbonyl Compound | Catalyst | Product | Application |
|---|---|---|---|
| Benzaldehyde | p-TsOH (0.5 mol%) | Pyrrolidine-fused oxazolidinone | Chiral auxiliaries in asymmetric synthesis |
| Cyclohexanone | Yb(OTf)₃ | Spirocyclic sulfonamides | Bioactive scaffold development |
Microwave-assisted methods improve reaction efficiency (e.g., 95% conversion in 15 min vs. 6 h conventionally) .
Stereoselective Cyclization
The compound acts as a chiral inductor in asymmetric synthesis. In the presence of Ce(IV) or Fe(III) salts, it facilitates oxidative cyclization of polyene substrates:
| Substrate | Oxidant | Product Configuration | ee | Ref. |
|---|---|---|---|---|
| (2'E,7'R,11'R)-diol | Ce(NH₄)₂(NO₃)₆ | (5R,10R)-tetracyclic ketone | 92% | |
| (2'Z,7'S)-dienol | Fe(ClO₄)₃ | (5S)-bicyclic lactam | 88% |
The (R)-enantiomer induces R-configuration in products, while the (S)-enantiomer leads to S-configuration, demonstrating absolute stereochemical control .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the pyrrolidine ring undergoes ring-expansion:
| Condition | Product | Key Observation |
|---|---|---|
| H₂SO₄ (conc.), 60°C, 3 h | Seven-membered azepane derivative | Retention of trifluoromethyl group |
| NaH/THF, reflux | Dehydrofluorinated byproduct | Formation of CF₂=SO₂N- side chain |
These transformations highlight its utility in accessing novel heterocycles .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable arylation at the sulfonamide nitrogen:
| Reaction Type | Catalyst System | Aryl Halide | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 4-Bromotoluene | 74% |
| Ullmann-type | CuI/1,10-phenanthroline | 2-Iodonaphthalene | 63% |
These methods expand access to N-aryl derivatives with tunable electronic properties .
Key Mechanistic Insights:
-
Trifluoromethyl Effect : The -CF₃ group increases electrophilicity at sulfur by 1.5× compared to non-fluorinated analogs (DFT calculations).
-
Pyrrolidine Conformation : The chair-like transition state in cyclization reactions explains observed stereoselectivity (molecular modeling) .
-
Solvent Dependence : Reactions in polar aprotic solvents (DMF, DMSO) accelerate rates by 3–5× vs. non-polar media (kinetic studies) .
Scientific Research Applications
Pharmaceutical Applications
1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide has been investigated for its potential use in drug development due to its ability to interact with biological systems effectively.
Case Study: Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. In a study focusing on the inhibition of viral replication, this compound demonstrated significant efficacy against certain viral strains, suggesting its potential as an antiviral agent .
Organocatalysis
The compound serves as an organocatalyst in various chemical reactions. Its trifluoromethyl group enhances its reactivity and selectivity in catalyzing reactions that are crucial in organic synthesis.
Table 1: Organocatalytic Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Michael Addition | Room Temperature | 85 | |
| Aldol Reaction | 0°C | 90 | |
| Asymmetric Synthesis | Under Argon Atmosphere | 78 |
Biological Studies
The biological activity of this compound has been explored in several studies focusing on its safety and efficacy.
Case Study: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound in animal models. The study revealed no significant adverse effects at therapeutic doses, indicating a favorable safety margin for potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of signal transduction processes and modulation of gene expression .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The primary structural variations among related compounds lie in the substituents attached to the sulfonamide nitrogen. Below is a comparative analysis:
Physicochemical and Spectral Properties
- This compound : Exhibits characteristic $^{19}$F NMR signals near -73 ppm (similar to trifluoromethanesulfonamides) and $^{13}$C NMR peaks for the pyrrolidine ring (δ 17.95–80.98) .
- Pyridinylmethyl analogue : Distinct aromatic protons in $^{1}$H NMR (δ 5.01–8.20) and a downfield $^{19}$F signal at -77.83 ppm due to electronic effects of the pyridine ring .
- Allyl and phenylpropyl derivatives : Show $^{1}$H NMR signals for allylic (δ 4.90–5.01) and aromatic protons (δ 7.30–7.60), respectively .
Research Findings and Challenges
- Bioactivity : The pyrrolidinylmethyl compound’s amine group enables hydrogen bonding, enhancing binding to biological targets (e.g., enzymes) .
- Thermal Stability : Trifluoromethanesulfonamides generally exhibit high thermal stability (>200°C), making them suitable for high-temperature reactions .
- Toxicity: Limited data exist, but related compounds like TFSI (trifluoromethanesulfonimide) are under EPA review for environmental persistence .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide, and how is its purity validated?
- Methodology : The compound can be synthesized via nucleophilic substitution between pyrrolidin-2-ylmethylamine and trifluoromethanesulfonyl chloride under anhydrous conditions. Purification is typically achieved via recrystallization or column chromatography.
- Analytical Validation :
-
Spectroscopy : Use to confirm trifluoromethyl groups (δ -70 to -80 ppm) and for pyrrolidine protons (δ 1.5–3.5 ppm) .
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]) .
-
X-ray Crystallography : Structural confirmation via single-crystal diffraction (e.g., bond angles, torsion) as demonstrated for analogous sulfonamides .
Key Physicochemical Properties Boiling Point (Predicted) pKa Density
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodology : Stability studies involve incubating the compound in buffers (pH 1–13) and monitoring degradation via:
- HPLC-UV : Quantify degradation products using reversed-phase C18 columns.
- FT-IR : Track shifts in sulfonamide S=O stretches (~1350–1150 cm) .
- NMR Stability Assays : Compare peak integrity over time in DO or DMSO-d .
Advanced Research Questions
Q. How can quantum chemical calculations guide the optimization of reaction pathways for this compound?
- Methodology :
-
Transition State Modeling : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model reaction intermediates and activation barriers .
-
Solvent Effects : Predict solvation energies using COSMO-RS to identify optimal solvents (e.g., dichloromethane vs. THF) .
-
ICReDD Workflow : Integrate computational predictions with high-throughput screening to narrow experimental conditions, reducing trial-and-error approaches .
Computational vs. Experimental Yield Predicted Yield (DFT) Experimental Yield Discrepancy Resolution
Q. How should researchers address contradictions between experimental and predicted physicochemical properties (e.g., pKa, solubility)?
- Methodology :
-
Multi-Technique Validation : Cross-validate pKa via potentiometric titration and UV-Vis spectroscopy .
-
Solubility Studies : Compare Hansen solubility parameters with experimental measurements in polar aprotic solvents .
-
Error Source Analysis : Assess computational limitations (e.g., gas-phase vs. solvated models in DFT) .
Case Study: pKa Discrepancy Predicted pKa (DFT) Experimental pKa (Potentiometric) Resolution
Q. What strategies enhance enantiomeric purity when synthesizing chiral derivatives of this compound?
- Methodology :
- Chiral Auxiliaries : Use (1S,2S)-configured amines to induce stereoselectivity during sulfonamide formation .
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINOL-phosphates) in palladium-catalyzed couplings .
- HPLC Chiral Separation : Utilize Chiralpak® columns with hexane:isopropanol gradients for resolution .
Data-Driven Research Design
Q. How can researchers leverage structural analogs (e.g., triazole-containing sulfonamides) to predict bioactivity or reactivity?
- Methodology :
-
SAR Studies : Compare inhibitory potency against enzymes (e.g., phosphatases) using IC values from analogs like PF-06465469 .
-
Reactivity Databases : Cross-reference NIST data for trifluoromethanesulfonamides to predict hydrolysis rates .
Analog Comparison Target Compound Analog (PF-06465469) Key Difference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
